molecular formula C8H8ClN B11920962 Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride

Cat. No.: B11920962
M. Wt: 153.61 g/mol
InChI Key: OISLFZAASIWLEP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound consists of a bicyclo[4.2.0]octa-1,3,5,7-tetraene core with an amine group at the 3-position, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely employed to scale up the production while minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is unique due to the presence of the amine group, which allows for a wide range of chemical modifications and interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine;hydrochloride

InChI

InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H

InChI Key

OISLFZAASIWLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=C2)N.Cl

Origin of Product

United States

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